4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of chalcone derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to effective inhibition or modulation of biological pathways. This compound can interfere with enzyme activity, receptor signaling, or gene expression, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1H-pyrazole-5-amine
- 4-phenyl-1H-pyrazole-5-amine
- 3-phenyl-1H-pyrazole-5-amine
Uniqueness
4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride stands out due to the presence of both the phenyl and trifluoromethyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes to its aromaticity and potential for π-π interactions .
Properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6;/h1-5H,(H3,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMVFCPHRHGIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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